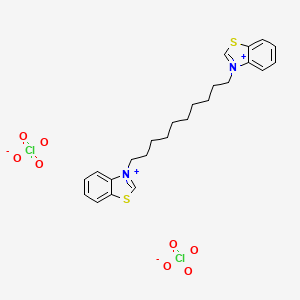
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is a chemical compound known for its unique structure and properties It is a member of the benzothiazolium family, characterized by the presence of benzothiazole rings linked by a decane chain and associated with perchlorate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate typically involves the reaction of benzothiazole derivatives with a decane-1,10-diyl linker under specific conditions. The process often requires the use of perchloric acid or perchlorate salts to introduce the perchlorate ions into the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The benzothiazole rings can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazolium derivatives, while substitution reactions can produce a wide range of substituted benzothiazolium compounds.
Scientific Research Applications
Chemistry
In chemistry, Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is used as a reagent in various synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.
Medicine
In medicine, Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is explored for its potential therapeutic applications. Its unique properties may allow it to act as a drug candidate for specific diseases, although further research is needed to fully understand its medical potential.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate involves its interaction with specific molecular targets. The benzothiazole rings can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The decane linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. The perchlorate ions may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, dibromide: Similar structure but with bromide ions instead of perchlorate.
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, dichloride: Similar structure but with chloride ions instead of perchlorate.
Uniqueness
Benzothiazolium, 3,3’-(1,10-decanediyl)bis-, diperchlorate is unique due to the presence of perchlorate ions, which impart specific properties such as enhanced reactivity and stability. The decane linker also provides flexibility, allowing the compound to interact with a wide range of molecular targets.
Properties
CAS No. |
5284-75-3 |
|---|---|
Molecular Formula |
C24H30Cl2N2O8S2 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;diperchlorate |
InChI |
InChI=1S/C24H30N2S2.2ClHO4/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;2*2-1(3,4)5/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
FKXYCDHDQSLNPE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


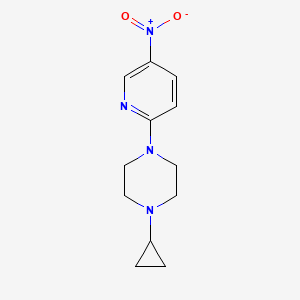
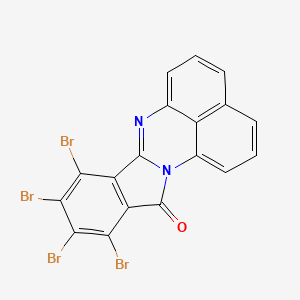
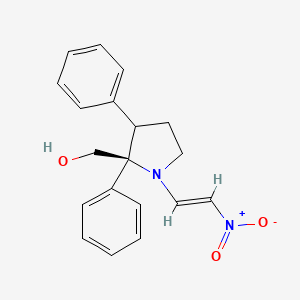
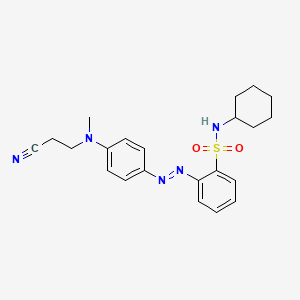
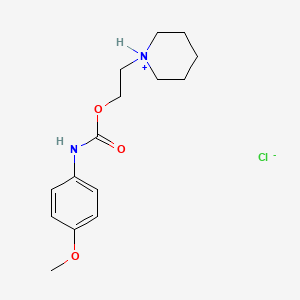

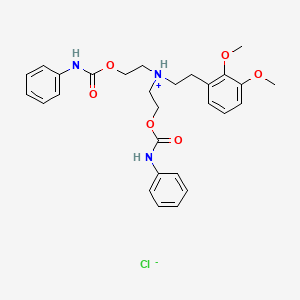
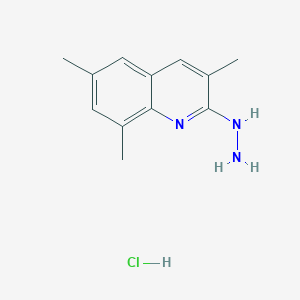

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
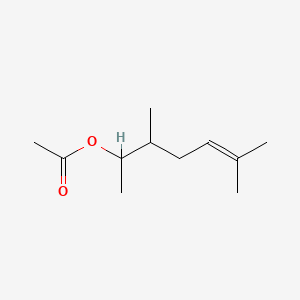

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
